(R,R)-dWIZ-1 TFA: A Molecular Glue Degrader for Fetal Hemoglobin Induction
(R,R)-dWIZ-1 TFA: A Molecular Glue Degrader for Fetal Hemoglobin Induction
An In-depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of (R,R)-dWIZ-1 TFA, a novel molecular glue degrader. It is intended for researchers, scientists, and drug development professionals interested in targeted protein degradation and novel therapeutics for hemoglobinopathies. This document details the molecular interactions, signaling pathways, and key experimental data related to (R,R)-dWIZ-1 TFA.
Core Mechanism of Action: Targeted Degradation of WIZ
(R,R)-dWIZ-1 TFA functions as a molecular glue that induces the targeted degradation of the WIZ (Widely Interspaced Zinc Finger) transcription factor.[1][2][3] The primary mechanism involves the formation of a ternary complex between (R,R)-dWIZ-1 TFA, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), and the WIZ protein.[1][2][3] This induced proximity leads to the polyubiquitination of WIZ by the CRBN-containing E3 ligase complex and its subsequent degradation by the proteasome.[3] WIZ has been identified as a previously unknown repressor of fetal hemoglobin (HbF).[1][2] Therefore, its degradation leads to an increase in the expression of gamma-globin, the primary globin chain in HbF, offering a promising therapeutic strategy for sickle cell disease (SCD).[1][2][3]
Quantitative Data
The following tables summarize the key quantitative data characterizing the activity and selectivity of dWIZ-1.
Table 1: Binding Affinity and Potency of dWIZ-1
| Parameter | Value | Assay | Description |
| IC50 | 170 nM | Cereblon Association | Concentration of dWIZ-1 required to achieve 50% of the maximal association between dWIZ-1 and Cereblon. |
| Kd | 3500 nM | Surface Plasmon Resonance (SPR) | Equilibrium dissociation constant for the binding of WIZ zinc finger 7 (ZF7) to the DDB1:CRBN:dWIZ-1 complex.[4] |
| EC50 | 547 nM | CRBN-WIZ Association | Effective concentration of dWIZ-1 that induces 50% of the maximal association between CRBN and WIZ.[5] |
Table 2: Selectivity Profile of dWIZ-1
| Off-Target | Assay | Result | Conclusion |
| Global Proteome | Proteomics in primary human erythroblasts | WIZ was the most significantly down-regulated protein out of 8960 quantified proteins. No other proteins were depleted by more than two-fold. | Highly selective for WIZ degradation.[4] |
| IKZF1 | HiBiT Degradation | DC50 > 50,000 nM | dWIZ-1 does not significantly degrade IKZF1, a known target of other CRBN-modulating drugs.[4] |
| GSPT1 | HiBiT Degradation | DC50 > 50,000 nM | dWIZ-1 does not significantly degrade GSPT1, another known CRBN neosubstrate.[4] |
Signaling Pathway
The degradation of WIZ by (R,R)-dWIZ-1 TFA intervenes in the transcriptional regulation of the gamma-globin gene (HBG1/2). WIZ is part of a complex network of transcription factors that repress fetal hemoglobin expression in adult erythroid cells. A key player in this network is BCL11A, a well-established repressor of gamma-globin. While the precise interplay is still under investigation, both WIZ and BCL11A contribute to the silencing of the gamma-globin locus. The removal of WIZ through targeted degradation disrupts this repressive complex, leading to the reactivation of gamma-globin gene expression and subsequent production of fetal hemoglobin.
Caption: Mechanism of Action of (R,R)-dWIZ-1 TFA.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) Assay for Ternary Complex Formation
This protocol outlines the general steps for assessing the binding kinetics of the WIZ-CRBN ternary complex induced by dWIZ-1.
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Immobilization:
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Recombinant, purified DDB1:CRBN complex is immobilized on a CM5 sensor chip via amine coupling.
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The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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The DDB1:CRBN complex, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.
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Remaining active esters are quenched with an injection of ethanolamine-HCl.
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Binding Analysis:
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A series of concentrations of the WIZ zinc finger 7 (ZF7) peptide, the primary binding domain, are prepared in a running buffer (e.g., HBS-EP+).
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Each concentration of WIZ ZF7 is co-injected with a constant concentration of dWIZ-1 over the immobilized DDB1:CRBN surface.
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Association and dissociation phases are monitored in real-time.
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The sensor surface is regenerated between injections using a low pH buffer (e.g., glycine-HCl, pH 2.5).
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Data Analysis:
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The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
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The kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (Kd) are determined by fitting the data to a 1:1 binding model.
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Caption: Workflow for Surface Plasmon Resonance (SPR) Assay.
HiBiT-Based Protein Degradation Assay
This protocol describes a method to quantify the degradation of a target protein, such as WIZ, induced by a degrader molecule.
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Cell Line Generation:
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A cell line (e.g., K562) is genetically engineered using CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous locus of the target protein (WIZ).
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This results in the expression of a HiBiT-tagged WIZ protein under the control of its native promoter.
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Assay Procedure:
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The HiBiT-WIZ expressing cells are seeded into 96- or 384-well plates.
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Cells are treated with a serial dilution of (R,R)-dWIZ-1 TFA or a vehicle control (DMSO).
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Plates are incubated for a specified time course (e.g., 2, 4, 8, 24 hours).
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Luminescence Detection:
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A lytic reagent containing the complementary LgBiT protein and a luciferase substrate is added to the cells.
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Cell lysis allows the HiBiT-tagged WIZ to bind to LgBiT, reconstituting a functional NanoLuc luciferase.
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The luminescence signal, which is proportional to the amount of HiBiT-WIZ protein, is measured using a plate reader.
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Data Analysis:
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The luminescence signal at each concentration of the degrader is normalized to the vehicle control.
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The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are calculated by fitting the data to a dose-response curve.
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Primary Human Erythroblast Culture and Differentiation
This protocol details the generation of primary human erythroblasts from CD34+ hematopoietic stem and progenitor cells (HSPCs) for cellular assays.
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Isolation of CD34+ Cells:
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CD34+ HSPCs are isolated from human cord blood, bone marrow, or mobilized peripheral blood using immunomagnetic bead selection.
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-
Erythroid Differentiation (Multi-phase Culture):
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Phase 1 (Expansion): CD34+ cells are cultured in a serum-free medium supplemented with cytokines such as stem cell factor (SCF), IL-3, and erythropoietin (EPO) for approximately 7 days to promote the expansion of erythroid progenitors.
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Phase 2 (Differentiation): The expanded progenitors are then cultured in a medium containing EPO and SCF, but without IL-3, to drive differentiation towards proerythroblasts and basophilic erythroblasts for another 4-7 days.
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Phase 3 (Maturation): For terminal differentiation, cells are cultured in a medium with EPO and insulin to promote maturation into polychromatic and orthochromatic erythroblasts.
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Cell Treatment and Analysis:
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Differentiated erythroblasts are treated with (R,R)-dWIZ-1 TFA at various concentrations.
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Following treatment, cells are harvested for downstream analysis, such as Western blotting for WIZ protein levels and RT-qPCR for gamma-globin mRNA expression.
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Western Blotting for WIZ Protein Levels
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Sample Preparation:
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Treated and untreated erythroblasts are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
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The protein concentration of the lysates is determined using a BCA assay.
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Gel Electrophoresis and Transfer:
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Equal amounts of protein from each sample are separated by SDS-PAGE.
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The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting:
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The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
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The membrane is incubated with a primary antibody specific for the WIZ protein.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection:
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The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and imaging the resulting signal.
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The band intensities are quantified, and WIZ protein levels are normalized to a loading control (e.g., GAPDH or β-actin).
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Real-Time Quantitative PCR (RT-qPCR) for Gamma-Globin mRNA
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RNA Extraction and cDNA Synthesis:
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Total RNA is extracted from treated and untreated erythroblasts using a commercial kit.
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The concentration and purity of the RNA are determined by spectrophotometry.
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First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
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qPCR Reaction:
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The qPCR reaction is set up with the synthesized cDNA, gene-specific primers for gamma-globin (HBG1/2) and a reference gene (e.g., ACTB or GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.
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Data Analysis:
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The amplification data is used to determine the cycle threshold (Ct) for each gene.
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The relative expression of gamma-globin mRNA is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the untreated control.
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References
- 1. Transcriptional regulators of fetal hemoglobin | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 2. Transcriptional regulation of fetal to adult hemoglobin switching: new therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
